Hedyotol C
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Overview
Description
Hedyotol C is a lignan compound that has been isolated from various plant species, including Helicteres angustifolia and Hedyotis lawsoniae . It is known for its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C31H36O11, and it has a molecular weight of 584.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hedyotol C involves multiple steps, including the extraction of plant materials followed by purification processes general methods for lignan synthesis often involve the use of organic solvents, chromatographic techniques, and crystallization processes .
Industrial Production Methods
Industrial production of this compound is typically achieved through the extraction of plant materials that contain the compound. This process involves the use of solvents such as methanol or ethanol to extract the lignan from the plant matrix, followed by purification using techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Hedyotol C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Hedyotol C involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The compound also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .
Comparison with Similar Compounds
Hedyotol C is part of a group of lignan compounds that include Hedyotol A, Hedyotol B, and Hedyotol D . Compared to these similar compounds, this compound has unique structural features that contribute to its distinct biological activities. For example, this compound has been found to exhibit stronger anti-inflammatory and antioxidant activities compared to Hedyotol A and Hedyotol B .
List of Similar Compounds
- Hedyotol A
- Hedyotol B
- Hedyotol D
Properties
Molecular Formula |
C31H36O11 |
---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
(1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C31H36O11/c1-36-23-9-16(5-7-21(23)33)28(35)27(13-32)42-31-25(38-3)11-18(12-26(31)39-4)30-20-15-40-29(19(20)14-41-30)17-6-8-22(34)24(10-17)37-2/h5-12,19-20,27-30,32-35H,13-15H2,1-4H3/t19-,20-,27+,28-,29+,30+/m0/s1 |
InChI Key |
DVTIDVKFFJRCAB-PEVOTWPUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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